
2,4-dichloro-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(4-methylphenyl)benzamide, commonly known as DCMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCMB is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C14H11Cl2NO. In
Scientific Research Applications
DCMB has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DCMB has been investigated for its anticancer activity. Studies have shown that DCMB inhibits the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. DCMB has also been studied for its potential use as an anti-inflammatory agent.
In materials science, DCMB has been used as a building block for the synthesis of various functional materials such as liquid crystals and polymers. DCMB-based materials have shown promising properties such as high thermal stability and optical properties.
In environmental science, DCMB has been studied for its potential use as a herbicide. DCMB has been shown to inhibit the growth of various weeds and has low toxicity towards non-target organisms.
Mechanism Of Action
The mechanism of action of DCMB depends on its application. In medicinal chemistry, DCMB induces apoptosis in cancer cells by activating the caspase pathway. DCMB also blocks cell cycle progression by inhibiting cyclin-dependent kinases. In materials science, DCMB acts as a building block for the synthesis of functional materials. In environmental science, DCMB inhibits the growth of weeds by interfering with their photosynthetic machinery.
Biochemical And Physiological Effects
DCMB has been shown to have low toxicity towards non-target organisms. However, studies have shown that DCMB can cause skin and eye irritation in humans. DCMB has also been shown to have acute toxicity towards aquatic organisms.
Advantages And Limitations For Lab Experiments
DCMB has several advantages for lab experiments. It is readily available and relatively inexpensive. DCMB is also stable under normal laboratory conditions. However, DCMB has some limitations for lab experiments. It can be difficult to handle due to its low solubility in water. DCMB also has a strong odor, which can be unpleasant.
Future Directions
There are several future directions for the study of DCMB. In medicinal chemistry, DCMB could be further investigated for its potential use as an anticancer agent. The mechanism of action of DCMB could be further elucidated to identify potential targets for drug development. In materials science, DCMB could be used as a building block for the synthesis of new functional materials with improved properties. In environmental science, DCMB could be further studied for its potential use as a herbicide with low toxicity towards non-target organisms.
Synthesis Methods
The synthesis of DCMB involves the reaction of 4-methylbenzoyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as chloroform or dichloromethane. The resulting product is then purified by recrystallization to obtain pure DCMB.
properties
CAS RN |
6043-40-9 |
|---|---|
Product Name |
2,4-dichloro-N-(4-methylphenyl)benzamide |
Molecular Formula |
C14H11Cl2NO |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2,4-dichloro-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
InChI Key |
FZRJOZIKEYLMJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Other CAS RN |
6043-40-9 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




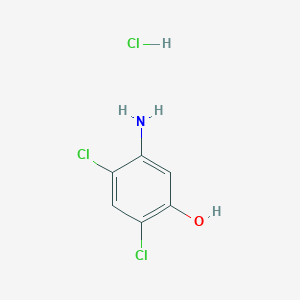


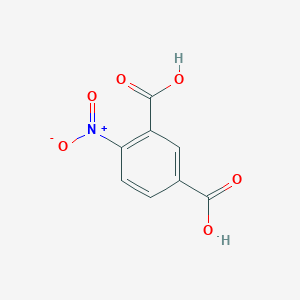
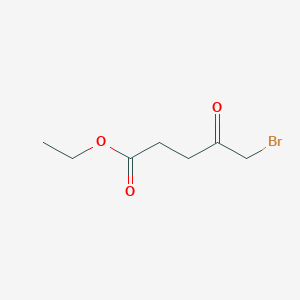
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B182636.png)


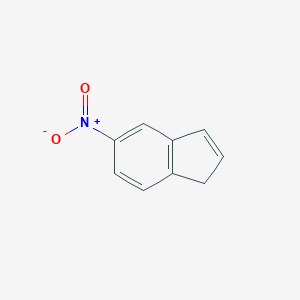

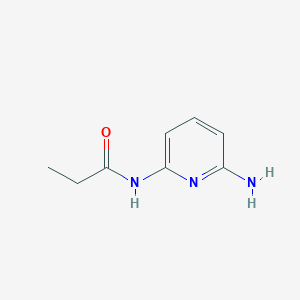
![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)
